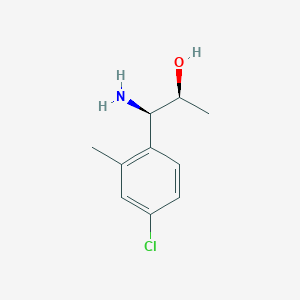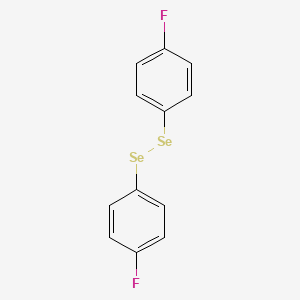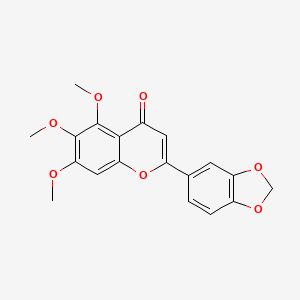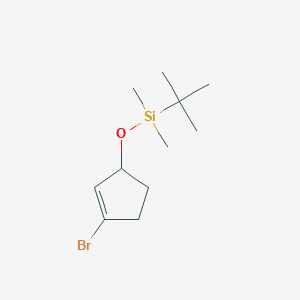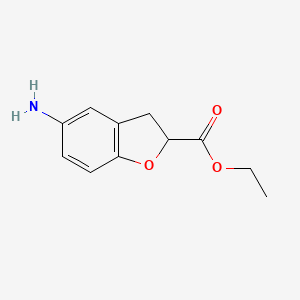![molecular formula C13H9N3O2 B13042669 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Materials: The synthesized pyrrolo[2,3-c]pyridine core and nicotinic acid or its derivatives.
Reaction Conditions: Coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Example Reaction: The pyrrolo[2,3-c]pyridine core is coupled with nicotinic acid in the presence of a coupling reagent to form the final compound.
Industrial Production Methods
Industrial production of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid typically involves multi-step organic reactions
-
Formation of Pyrrolo[2,3-C]pyridine Core
Starting Materials: Pyridine derivatives and suitable amines.
Reaction Conditions: Cyclization reactions often under acidic or basic conditions, sometimes using catalysts like palladium or copper.
Example Reaction: A pyridine derivative reacts with an amine in the presence of a cyclization agent to form the pyrrolo[2,3-c]pyridine core.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the pyrrolo[2,3-c]pyridine or nicotinic acid moieties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound, possibly affecting the pyridine ring or carboxylic acid group.
-
Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the pyrrolo[2,3-c]pyridine or nicotinic acid rings.
科学的研究の応用
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, particularly in cancer research.
- Functions as a lead compound in drug discovery programs targeting specific pathways.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
- 6-(1H-Pyrazol-1-yl)nicotinic acid
- 6-(1H-Imidazo[1,2-a]pyridin-1-yl)nicotinic acid
- 6-(1H-Benzimidazol-1-yl)nicotinic acid
Uniqueness
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity for molecular targets, and pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications.
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
6-pyrrolo[2,3-c]pyridin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H,(H,17,18) |
InChIキー |
AWEVJGOMHNBERP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)O)N2C=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


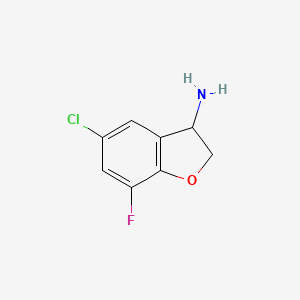
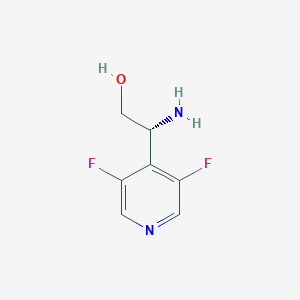
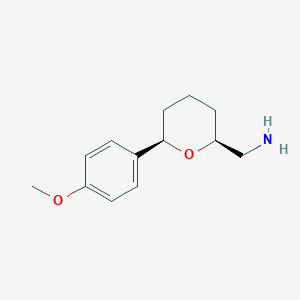
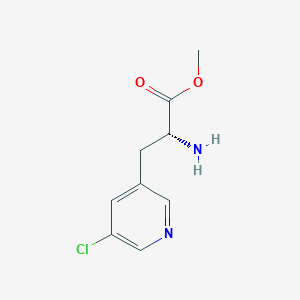
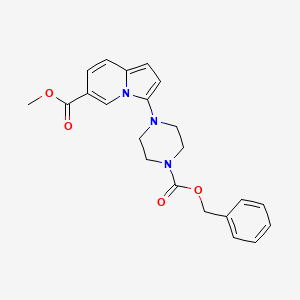
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
